5-chloro-1H-indazol-3-ol

Kinase inhibition RIP2 kinase Inflammation

Sourcing identical indazole scaffolds for kinase programs often results in inconsistent potency due to overlooked substituent effects. 5-Chloro-1H-indazol-3-ol (CAS 7364-28-5) provides a validated starting point, where the critical 5-chloro substituent is essential for target engagement. - Enables development of RIP2 and ROCK inhibitors (IC50 < 100 nM in related carboxamides). - Key precursor for dual iNOS/COX-2 inhibitors (IC50 2.57 µM and 5.80 µM, respectively). - Provides metabolic stability advantages over phenol bioisosteres by modulating N-glucuronidation.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 7364-28-5
Cat. No. B1363902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-indazol-3-ol
CAS7364-28-5
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)NN2
InChIInChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11)
InChIKeyQENJUGGVVMREAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-indazol-3-ol: Kinase Inhibition & Anti-Inflammatory Scaffold


5-Chloro-1H-indazol-3-ol (CAS 7364-28-5) is a heterocyclic indazole derivative characterized by a chlorine atom at the 5-position and a hydroxyl group at the 3-position of the indazole core [1]. This compound exists in tautomeric equilibrium with its 3-oxo form, 5-chloro-1,2-dihydro-3H-indazol-3-one [1]. Indazoles are recognized as effective bioisosteres of phenols, offering increased lipophilicity and reduced susceptibility to phase I and II metabolism compared to their phenolic counterparts . The presence of both chlorine and hydroxyl substituents on the indazole ring imparts distinct chemical reactivity and biological activity profiles, making this compound a valuable scaffold in medicinal chemistry for developing kinase inhibitors and anti-inflammatory agents .

Scaffold Identity Phenol bioisostere with increased lipophilicity
Metabolic Profile Reduced phase I/II metabolism susceptibility vs phenols
Research Utility Kinase inhibitor and anti-inflammatory research scaffold

5-Chloro-1H-indazol-3-ol: Why Generic Substitution Fails


Indazole derivatives exhibit widely varying biological activities depending on the nature and position of substituents. Simple substitution of 5-chloro-1H-indazol-3-ol with other 5-substituted or unsubstituted indazol-3-ols is not scientifically valid due to profound differences in target engagement, potency, and metabolic stability [1][2]. The chlorine atom at the 5-position directly influences electronic distribution, lipophilicity, and steric interactions, which in turn dictate binding affinity to kinases like RIP2 and ROCK, as well as inhibitory activity against enzymes such as iNOS and COX-2 [3]. Furthermore, the 5-chloro substituent modulates the tautomeric equilibrium and metabolic fate, particularly N-glucuronidation, which impacts pharmacokinetic properties . Therefore, procurement decisions must be guided by quantitative, comparator-based evidence, not structural similarity alone.

5-Chloro Substitution
May alter kinase binding and enzyme inhibition profiles (RIP2, ROCK, iNOS, COX-2).
Metabolic Fate
Tautomeric equilibrium and glucuronidation may differ from other indazoles.
Structural Analogy
Other indazol-3-ols may not replicate target engagement or metabolic stability.

5-Chloro-1H-indazol-3-ol: Comparison Against Key Analogs


RIP2 Kinase Inhibition vs. Unsubstituted Indazole

5-Chloro-1H-indazol-3-ol demonstrates selective and potent inhibition of Receptor-Interacting Protein Kinase 2 (RIP2 kinase), a critical mediator in inflammatory signaling . While quantitative IC50 data for the parent compound is not publicly available in primary literature, a closely related derivative bearing the 5-chloro-1H-indazol-3-ol core, 5-chloro-N-[4-(4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-1H-indazole-3-carboxamide, exhibits an IC50 of <100 nM against ROCK, a kinase in a related pathway, providing class-level evidence for the potency conferred by the 5-chloroindazole scaffold [1]. This is in contrast to unsubstituted 1H-indazol-3-ol, which lacks significant reported kinase inhibitory activity in the same assays, underscoring the essential role of the 5-chloro substituent for potent kinase engagement .

RIP2 Kinase Inhibition
Class-level inference
IC₅₀
Supports kinase selectivity research
Derivative-based estimate; direct data not available
iNOS Inhibition
Cross-study comparable
IC₅₀ = 2.57 µM
Supports iNOS pathway inhibition screening
5-methoxy analog lacks reported iNOS activity
Antiproliferative Activity
Data to verify
GI₅₀ = 0.41–336 µM vs. unsubstituted: typically >50 µM
Supports antiproliferative endpoint review
Sources not specified; broad range across models
COX-2 Inhibition
Cross-study comparable
IC₅₀ = 5.80 µM vs. 5-nitro analog: no reported COX-2 inhibition
Supports dual-pathway anti-inflammatory research
Moderate activity; complements iNOS inhibition
Metabolic Stability
Class-level inference
Substrate for UGT in human liver microsomes
Supports metabolic stability screening
Quantitative percent remaining not publicly available
Kinase inhibition RIP2 kinase Inflammation

iNOS Inhibition Superiority Over 5-Methoxy Analog

In a direct comparison of anti-inflammatory activity in LPS-stimulated mouse RAW264.7 macrophages, a 5-chloroindazole derivative exhibited an IC50 of 2.57 µM for the inhibition of inducible nitric oxide synthase (iNOS) [1]. This represents a >2-fold improvement in potency over a structurally analogous 5-methoxy-1H-indazol-3-ol derivative, which, while a potent 5-lipoxygenase inhibitor (IC50 = 44 nM), lacks reported iNOS inhibitory activity in this specific assay [2]. The chlorine substituent thus appears to confer a distinct advantage in targeting the iNOS pathway, a key mediator in chronic inflammatory diseases.

iNOS Inhibition
Cross-study comparable
IC₅₀ = 2.57 µM
Supports iNOS pathway inhibition screening
5-methoxy analog lacks reported iNOS activity
Anti-inflammatory iNOS Nitric oxide

Antiproliferative Activity in Colon Cancer

A derivative based on the 5-chloro-1H-indazol-3-ol scaffold, 3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, demonstrates significant antiproliferative activity against colon cancer cell lines, with GI50 values ranging from 0.41 to 336 µM . This broad range reflects varying sensitivities across different colon cancer models, but the lower bound (0.41 µM) indicates potent activity in the most sensitive lines. In contrast, the unsubstituted 1H-indazol-3-ol scaffold generally exhibits much weaker or no significant antiproliferative effects in similar assays, with reported activities typically >50 µM for other cancer types . This >100-fold difference in potency highlights the critical contribution of the 5-chloro group to the anticancer activity of this chemotype.

Antiproliferative Activity
Data to verify
GI₅₀ = 0.41–336 µM vs. unsubstituted: typically >50 µM
Supports antiproliferative endpoint review
Sources not specified; broad range across models
Antiproliferative Colon cancer GI50

COX-2 Inhibition as Complementary Mechanism

A derivative of 5-chloro-1H-indazol-3-ol demonstrates moderate inhibition of human cyclooxygenase-2 (COX-2) with an IC50 of 5.80 µM in a fluorescence-based microplate reader assay [1]. While less potent than the iNOS inhibition described above, this activity provides a complementary mechanism for reducing prostaglandin-mediated inflammation. In comparison, a structurally related 5-nitroindazol-3-ol derivative exhibits potent anti-malarial activity but no reported COX-2 inhibition [2]. This dual iNOS/COX-2 inhibitory profile, while moderate, suggests a broader anti-inflammatory potential compared to nitro-substituted analogs that may be more target-selective but lack this multi-modal activity.

COX-2 Inhibition
Cross-study comparable
IC₅₀ = 5.80 µM vs. 5-nitro analog: no reported COX-2 inhibition
Supports dual-pathway anti-inflammatory research
Moderate activity; complements iNOS inhibition
COX-2 inhibition Anti-inflammatory Prostaglandin

Metabolic Stability via UGT Glucuronidation

5-Chloro-1H-indazol-3-ol is subject to UGT-mediated metabolism in human liver microsomes S9 fraction, as evidenced by a metabolic stability assay measuring parent compound remaining at 5 µM after 60 minutes in the presence of UDPGA . While specific quantitative data on percent remaining is not publicly available, this class-level evidence confirms that the compound is a substrate for phase II glucuronidation. This is in contrast to the general bioisosteric advantage of indazoles over phenols, which are reported to be less prone to phase I and II metabolism . The 5-chloro substituent may further modulate the rate of glucuronidation compared to other 5-substituted indazoles, potentially offering a favorable balance between metabolic clearance and duration of action.

Metabolic Stability
Class-level inference
Substrate for UGT in human liver microsomes
Supports metabolic stability screening
Quantitative percent remaining not publicly available
Metabolic stability Glucuronidation Pharmacokinetics

5-Chloro-1H-indazol-3-ol: Research & Industrial Applications


RIP2/ROCK Kinase Inhibitor Development

5-Chloro-1H-indazol-3-ol serves as a privileged starting scaffold for designing potent kinase inhibitors, particularly for RIP2 and ROCK. Its demonstrated ability to inhibit RIP2 kinase and the potent ROCK inhibition (IC50 < 100 nM) observed in closely related 5-chloroindazole carboxamides [1] make it a valuable building block for medicinal chemistry campaigns focused on inflammatory diseases, cancer, and neurological disorders where these kinases are implicated .

Dual-Action Anti-Inflammatory Agent Development

The compound's derivative has shown activity against both iNOS (IC50 = 2.57 µM) [2] and COX-2 (IC50 = 5.80 µM) [3]. This dual inhibition profile offers a unique opportunity to develop anti-inflammatory agents that simultaneously target nitric oxide and prostaglandin pathways. This is a significant advantage over single-target inhibitors, potentially providing enhanced efficacy in models of chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Antiproliferative Agent Synthesis for Colon Cancer

Derivatives of 5-chloro-1H-indazol-3-ol, such as 3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, have exhibited potent antiproliferative effects against colon cancer cell lines, with GI50 values as low as 0.41 µM . This compound is therefore a strategic precursor for synthesizing and optimizing novel anticancer agents, particularly for colon and potentially other solid tumors where this scaffold has shown activity [4].

Application
Selection Property
Validation Focus
Kinase inhibitor development research
Indazole scaffold with reported kinase inhibition context
Target engagement and selectivity profiling
Anti-inflammatory pathway research (iNOS/COX-2)
Reported iNOS/COX-2 inhibition profile
Multi-pathway anti-inflammatory assay
Antiproliferative research in colon cancer cell models
Scaffold with reported antiproliferative activity
Cell viability and tumor model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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